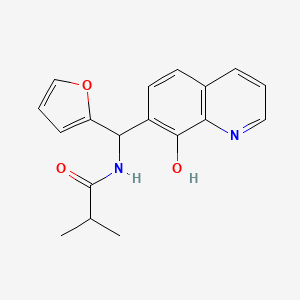

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de ML066 implica la reacción de 8-hidroxiquinolina con furfural en presencia de un catalizador adecuado para formar un intermedio. Este intermedio luego se hace reaccionar con cloruro de isobutirilo en condiciones controladas para producir ML066. La reacción típicamente requiere un solvente como diclorometano y una base como trietilamina para facilitar el proceso.

Métodos de producción industrial: La producción industrial de ML066 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Técnicas como la cromatografía líquida de alto rendimiento preparativa (prep-HPLC) se emplean para la purificación del compuesto .

Tipos de reacciones:

Oxidación: ML066 puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción de ML066 se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: ML066 puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; típicamente en solventes anhidros.

Sustitución: Halógenos, nucleófilos; varios solventes y temperaturas dependiendo de la reacción específica.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline, including N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide, exhibit significant antimicrobial activity. A study highlighted that 8-hydroxyquinoline derivatives can inhibit bacterial cell division by targeting the FtsZ protein in Gram-positive bacteria. The compound showed varying degrees of inhibition against strains like Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have demonstrated that derivatives containing the 8-hydroxyquinoline nucleus can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents showed IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal and hepatocellular carcinoma cell lines, suggesting that modifications to the chemical structure can enhance bioactivity .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various 8-hydroxyquinoline derivatives, including this compound. The results showed promising inhibition zones against S. aureus, indicating its potential use in treating bacterial infections .

- Cytotoxicity Screening : Another research effort focused on testing this compound against different cancer cell lines (e.g., A549, MCF-7). The cytotoxicity was assessed using standard assays, revealing that certain derivatives exhibited significant antiproliferative effects comparable to established anticancer drugs .

- Antioxidant Activity : While primarily noted for its antimicrobial and anticancer properties, preliminary studies also investigated the antioxidant capabilities of this compound using the DPPH assay. Although results indicated lower antioxidant activity compared to standard antioxidants like ascorbic acid, further modifications may enhance this property .

Mecanismo De Acción

ML066 ejerce sus efectos modulando los marcadores epigenéticos, específicamente dirigidos a las desacetilasas de histonas (HDAC) y las metiltransferasas de ADN (DNMT). Al inhibir estas enzimas, ML066 puede alterar el estado de acetilación y metilación de las histonas y el ADN, respectivamente. Esto lleva a cambios en la expresión génica y puede influir en varias vías celulares involucradas en el crecimiento, la diferenciación y la apoptosis .

Compuestos similares:

- N-(Furan-2-ilmetil)-8-hidroxiquinolina

- N-(Furan-2-il(8-hidroxiquinolin-7-il)metil)acetamida

- N-(Furan-2-il(8-hidroxiquinolin-7-il)metil)propionamida

Comparación: ML066 es único debido a su patrón de sustitución específico y la presencia del grupo isobutiramida. Esta característica estructural mejora su capacidad para modular los marcadores epigenéticos en comparación con compuestos similares. Además, ML066 ha demostrado mayor potencia y selectividad en la inhibición de HDAC y DNMT, lo que lo convierte en una herramienta valiosa en la investigación epigenética .

Comparación Con Compuestos Similares

- N-(Furan-2-ylmethyl)-8-hydroxyquinoline

- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)acetamide

- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)propionamide

Comparison: ML066 is unique due to its specific substitution pattern and the presence of the isobutyramide group. This structural feature enhances its ability to modulate epigenetic markers compared to similar compounds. Additionally, ML066 has shown higher potency and selectivity in inhibiting HDACs and DNMTs, making it a valuable tool in epigenetic research .

Actividad Biológica

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide is a complex organic compound that combines the structural motifs of furan and quinoline, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name:

Molecular Formula

The molecular formula is C18H18N2O3, with a molecular weight of approximately 310.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects on rapidly dividing cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer activity.

- Reactive Intermediate Formation : The presence of the nitro group allows for bioreduction, forming reactive intermediates that can damage cellular components, including proteins and lipids.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives with quinoline structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies focusing on its effects on cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF7) and colon cancer cells (HT29).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HT29 | 20 | Cell cycle arrest |

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Propiedades

Fórmula molecular |

C18H18N2O3 |

|---|---|

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |

InChI |

InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22) |

Clave InChI |

PBZYAPZLINAHET-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

SMILES canónico |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.